![molecular formula C26H26NO4- B14242298 (2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate CAS No. 389069-90-3](/img/structure/B14242298.png)
(2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate is a compound characterized by its unique structure, which includes an ethoxy group, a keto group, and a triphenylmethyl-protected amino group. This compound is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate typically involves multiple steps, including protection, esterification, and condensation reactions. One common route starts with the protection of the amino group using a triphenylmethyl (trityl) group. This is followed by esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethoxy ester. The final step involves the condensation of the protected amino acid with an appropriate reagent to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The triphenylmethyl group can be substituted under acidic or basic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) can be employed to remove the triphenylmethyl group.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and free amino acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of (2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modifying the activity of these targets. The pathways involved may include enzymatic catalysis, signal transduction, and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-[®-1-carboxyethylamino]pentanoate
- Butanoyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate
Uniqueness
(2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate is unique due to its combination of an ethoxy group, a keto group, and a triphenylmethyl-protected amino group. This structure provides distinct reactivity and stability, making it valuable in various synthetic and research applications .
Propiedades
Número CAS |
389069-90-3 |
|---|---|
Fórmula molecular |
C26H26NO4- |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
(2S)-5-ethoxy-5-oxo-2-(tritylamino)pentanoate |
InChI |
InChI=1S/C26H27NO4/c1-2-31-24(28)19-18-23(25(29)30)27-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23,27H,2,18-19H2,1H3,(H,29,30)/p-1/t23-/m0/s1 |
Clave InChI |
GFUPCOCRJAANAI-QHCPKHFHSA-M |
SMILES isomérico |
CCOC(=O)CC[C@@H](C(=O)[O-])NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CCOC(=O)CCC(C(=O)[O-])NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


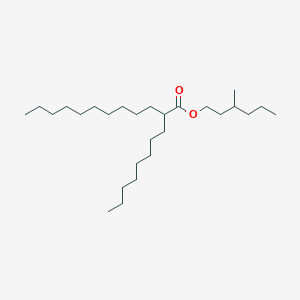
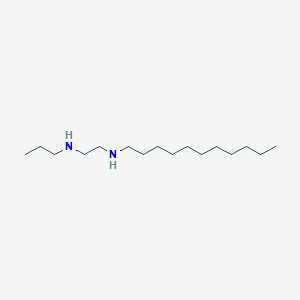
![[(3aR,4R,6aR)-3-benzoyl-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-4-yl] hydrogen sulfate](/img/structure/B14242226.png)
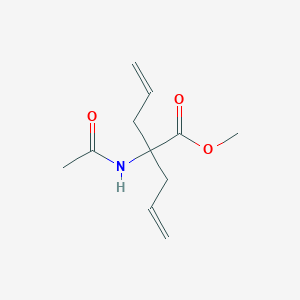
![Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]-](/img/structure/B14242234.png)
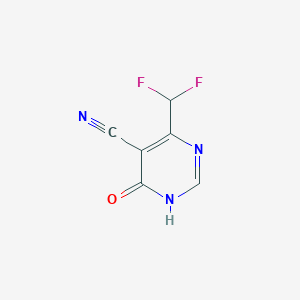
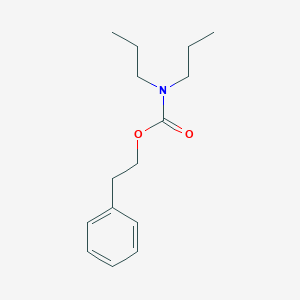
![4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide](/img/structure/B14242247.png)
![2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B14242260.png)
![10-Propyl-5,6,7,8-tetrahydro-4H-cyclonona[c]furan](/img/structure/B14242264.png)
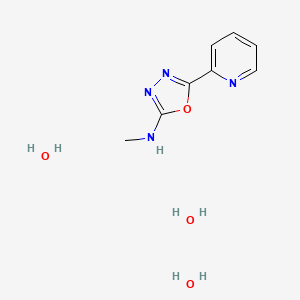

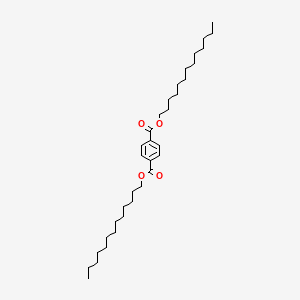
![2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14242288.png)
